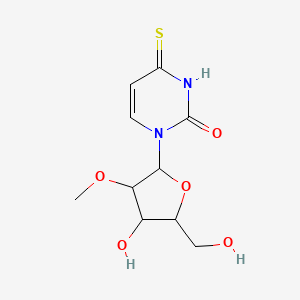
2'-O-Methyl-4-thiouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Methyl-4-thiouridine is a modified nucleoside that plays a significant role in the structure and function of RNA. It is characterized by the presence of a methyl group at the 2’ position of the ribose sugar and a sulfur atom replacing the oxygen at the 4 position of the uracil base. This compound is particularly interesting due to its unique chemical properties and its involvement in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-O-Methyl-4-thiouridine typically involves multiple steps. One common method starts with the acetylation of the hydroxyl groups of uridine, followed by the transformation of the 4-oxo group into a 4-thio group using Lawesson’s reagent. The final step involves deacetylation with ammonia in methanol to obtain the free 4-thiouridine nucleoside .
Industrial Production Methods: While specific industrial production methods for 2’-O-Methyl-4-thiouridine are not widely documented, the general approach involves large-scale synthesis using automated oligonucleotide synthesizers. These machines can efficiently produce modified nucleosides by employing standard phosphoramidite chemistry .
Chemical Reactions Analysis
Types of Reactions: 2’-O-Methyl-4-thiouridine undergoes various chemical reactions, including oxidation, reduction, and substitution. The sulfur atom in the 4-thio group makes it particularly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide can oxidize the sulfur atom.
Reduction: Reducing agents such as dithiothreitol can reduce disulfide bonds formed with 2’-O-Methyl-4-thiouridine.
Substitution: Iodoacetamide is commonly used for alkylation reactions involving the sulfur atom.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while alkylation can result in various alkylated derivatives .
Scientific Research Applications
2’-O-Methyl-4-thiouridine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified RNA molecules for structural and functional studies.
Biology: It plays a role in the stabilization of RNA structures and is involved in the regulation of gene expression.
Medicine: Modified nucleosides like 2’-O-Methyl-4-thiouridine are explored for their potential therapeutic applications, including antiviral and anticancer treatments.
Mechanism of Action
The mechanism by which 2’-O-Methyl-4-thiouridine exerts its effects involves its incorporation into RNA molecules. The presence of the sulfur atom and the methyl group can influence the RNA’s secondary structure, stability, and interactions with proteins. These modifications can enhance the binding affinity of RNA to its targets and protect it from enzymatic degradation .
Comparison with Similar Compounds
2-Thiouridine: Similar to 2’-O-Methyl-4-thiouridine but lacks the methyl group at the 2’ position.
4-Thiouridine: Contains a sulfur atom at the 4 position but lacks the 2’-O-methyl modification.
2’-O-Methyluridine: Has a methyl group at the 2’ position but lacks the sulfur atom at the 4 position
Uniqueness: 2’-O-Methyl-4-thiouridine is unique due to the combined presence of both the 2’-O-methyl and 4-thio modifications. This dual modification imparts distinct chemical properties, such as increased stability and altered reactivity, making it particularly valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H14N2O5S |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H14N2O5S/c1-16-8-7(14)5(4-13)17-9(8)12-3-2-6(18)11-10(12)15/h2-3,5,7-9,13-14H,4H2,1H3,(H,11,15,18) |
InChI Key |
MTALOLIXKLKPSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(OC1N2C=CC(=S)NC2=O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















